molecular formula C9H11N3O B11914175 5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11914175
M. Wt: 177.20 g/mol
InChI Key: ZPLZOSMNFKWAPV-UHFFFAOYSA-N
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Description

5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of appropriate aniline derivatives with diketones or other suitable precursors under acidic or basic conditions. The reaction may require heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoxaline derivatives.

    Reduction: Reduction reactions may lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogenating agents or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives, while substitution could produce various functionalized quinoxalines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential use in drug development for various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline family.

    2,3-Dimethylquinoxaline: A derivative with different substitution patterns.

    6-Nitroquinoxaline: Another derivative with distinct properties.

Uniqueness

5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

5-amino-4-methyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C9H11N3O/c1-12-5-8(13)11-7-4-2-3-6(10)9(7)12/h2-4H,5,10H2,1H3,(H,11,13)

InChI Key

ZPLZOSMNFKWAPV-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)NC2=CC=CC(=C21)N

Origin of Product

United States

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